

# Application Note: Quantification of Methyl Butyrate in Food Samples Using Headspace GC-MS

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## Compound of Interest

Compound Name: *Methyl butyrate*

Cat. No.: *B153709*

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## Introduction

**Methyl butyrate** is a key ester that contributes to the fruity aroma and flavor profiles of many food products, including fruits like strawberries, and beverages.[1][2] Its characteristic sweet and fruity scent, often likened to pineapple or apple, makes it a significant compound in food quality and sensory analysis. The accurate quantification of **methyl butyrate** is crucial for quality control, process optimization, and authenticity assessment in the food industry. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for volatile compounds without complex sample extraction procedures.[3] This application note provides a detailed protocol for the quantification of **methyl butyrate** in food samples using static headspace GC-MS.

## Principle

This method relies on the partitioning of volatile **methyl butyrate** from the food matrix into the headspace of a sealed vial upon heating. A portion of the headspace gas is then automatically injected into a gas chromatograph (GC) for separation. The separated compounds are subsequently introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer provides definitive identification based on the mass-to-charge ratio ( $m/z$ ) of characteristic fragment ions and quantification is achieved by comparing the peak area of a specific ion to a calibration curve generated from standards of known concentrations.

## Experimental Protocols

### Materials and Reagents

- Standards: **Methyl butyrate** ( $\geq 99\%$  purity), Internal Standard (IS) such as methyl pentanoate or a suitable deuterated analog.
- Solvents: Deionized water (HPLC grade), Methanol (GC grade).
- Reagents: Sodium chloride (NaCl, analytical grade).
- Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
- Equipment: Analytical balance, vortex mixer, heated autosampler for headspace analysis, GC-MS system.

### Standard Preparation

- Primary Stock Standard (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of **methyl butyrate** and dissolve it in 100 mL of methanol.
- Internal Standard (IS) Stock Solution (1000  $\mu\text{g/mL}$ ): Prepare a stock solution of the chosen internal standard in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock standard with deionized water in headspace vials. A typical concentration range might be 0.05 to 5.0  $\mu\text{g/mL}$ .<sup>[4]</sup> Spike each calibration standard and sample with the internal standard to a final concentration of, for example, 1  $\mu\text{g/mL}$ .

### Sample Preparation

The sample preparation method should be adapted to the specific food matrix.

- Liquid Samples (e.g., Juices, Beverages):
  - Pipette 5 mL of the liquid sample directly into a 20 mL headspace vial.
  - Add 1 g of NaCl to aid in the partitioning of volatiles into the headspace (salting-out effect).

- Spike with the internal standard solution.
- Immediately seal the vial with a magnetic crimp cap.
- Solid/Semi-Solid Samples (e.g., Fruit Purees, Jams):
  - Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
  - Add 5 mL of deionized water and vortex thoroughly to create a slurry.
  - Add 1 g of NaCl.
  - Spike with the internal standard solution.
  - Immediately seal the vial and vortex again.

## Headspace GC-MS Analysis

The following are recommended starting parameters and should be optimized for the specific instrument and application.

Table 1: Headspace Autosampler Conditions

Parameter	Recommended Value
Vial Equilibration Temp	80 - 90 °C
Vial Equilibration Time	20 minutes
Syringe Temperature	100 °C
Injection Volume	1.0 - 1.5 mL
Injection Mode	Split (e.g., 10:1 or 20:1 ratio) <a href="#">[5]</a>

Table 2: Gas Chromatography (GC) Conditions

Parameter	Recommended Value
Column	DB-Wax, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas	Helium, constant flow at 1.0 - 1.2 mL/min
Inlet Temperature	240 °C
Oven Program	Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min
Transfer Line Temp	250 °C

Table 3: Mass Spectrometry (MS) Conditions

Parameter	Recommended Value
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) for high sensitivity and selectivity. A full scan (e.g., m/z 40-200) can be used for initial identification.
SIM Ions	Methyl Butyrate: Quantifier ion: m/z 74. Qualifier ions: m/z 43, 87. <sup>[1]</sup> Internal Standard (e.g., Methyl Pentanoate): To be determined based on its mass spectrum.

## Method Validation

The analytical method should be validated according to established guidelines to ensure reliability.<sup>[4]</sup> Key validation parameters include:

- **Linearity:** Assess the linearity of the calibration curve over the desired concentration range. A coefficient of determination ( $R^2$ ) > 0.99 is typically required.<sup>[6]</sup>

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[\[4\]](#)
- Precision and Accuracy: Evaluate the repeatability and reproducibility of the method by analyzing replicate samples at different concentrations. Relative Standard Deviations (RSDs) should ideally be below 15-20%.[\[6\]](#)[\[7\]](#)
- Recovery: Determine the efficiency of the method by analyzing matrix-spiked samples at low, medium, and high concentrations. Average recoveries are typically expected to be within 80-120%.[\[7\]](#)

## Data Presentation

The following table summarizes quantitative data for butyric acid/**methyl butyrate** and related compounds from various studies to provide a reference for expected concentration ranges and method performance.

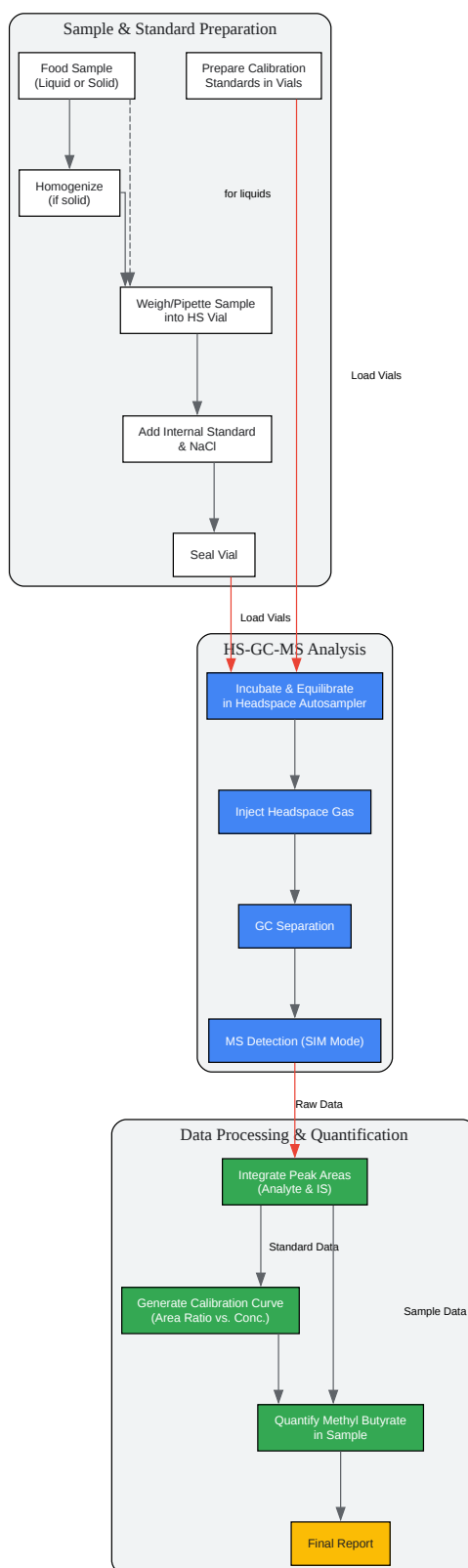
Table 4: Summary of Quantitative Data for Butyric Acid and its Esters in Food and Biological Samples

Analyte/Compound	Matrix	Method	Concentration Range / LOQ	Recovery (%)	RSD (%)	Reference
Butyric Acid	Butter Blends & Milk Products	GC-FID	LOQ: 0.1% of total fat	98.2 - 101.9	0.70 - 1.33	[4]
Butyric Acid	Human Plasma/Serum	GC-MS	-	-	< 20	[6]
Butyric Acid	Human Feces & Serum	GC-MS	Serum Composition (Acetic:Propionic:Butyric) approx. 92:7:1	94.9 - 109.3	< 6.52	[8]
CaHMB*	Special Medical Formula Food	HPLC	LOQ: 0.4 g/100 g	92.9 - 104	< 3.93	[7]
HMB**	Food Raw Materials	HPLC	LOQ: 2.0 g/100 g	92.3 - 101	< 3.87	[9]

\*CaHMB: Calcium  $\beta$ -hydroxy- $\beta$ -methylbutyrate \*\*HMB:  $\beta$ -hydroxy- $\beta$ -methylbutyrate

## Visualization of Experimental Workflow

The logical flow of the analytical procedure, from receiving the sample to obtaining the final quantitative result, is depicted in the following diagram.



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Caption: Workflow for **Methyl Butyrate** Quantification by HS-GC-MS.

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